2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Overview
Description
2-Acetyl-2-azabicyclo[22It is a γ-lactam that serves as an important intermediate in the synthesis of various carbocyclic nucleosides and therapeutic drugs . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a ketone functional group.
Mechanism of Action
Target of Action
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various therapeutic drugs . The compound’s primary targets include enzymes such as neuraminidase and GABA aminotransferase (GABA-AT) .
Mode of Action
The compound interacts with its targets through various electrophilic reagents . For instance, it reacts with m-chloroperoxybenzoic acid (MCPBA) to give an epoxide . This reaction is highly selective, leading to a range of polyfunctionalised bicyclic systems .
Biochemical Pathways
The compound affects several biochemical pathways. Its reaction with various electrophilic reagents leads to the formation of addition products . These products can further interact with other molecules in the cell, affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific therapeutic drug it is used to produce. For instance, when used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, it can help inhibit the spread of influenza virus within the host . Similarly, when used in the synthesis of analogs of 4-amino-5-halopentanoic acids, it can potentially inactivate GABA-AT , which could have implications for the treatment of neurological disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with electrophilic reagents can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is known to react with various electrophilic reagents to give addition products . For instance, its reaction with m-chloroperoxybenzoic acid (MCPBA) results in the formation of an epoxide .
Molecular Mechanism
It is known to react with various electrophilic reagents, leading to the formation of addition products and epoxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with an appropriate amine and acetyl chloride, followed by cyclization to form the bicyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity and yield, making them suitable for the production of pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used as an oxidizing agent to form epoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions with MCPBA.
Alcohols: Formed through reduction of the ketone group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of carbocyclic nucleosides and other complex molecules
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of therapeutic drugs, including antiviral and anticancer agents
Industry: Employed in the large-scale production of pharmaceutical intermediates and fine chemicals.
Comparison with Similar Compounds
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]hept-5-en-3-one: A closely related compound with similar bicyclic structure but without the acetyl group.
4-Amino-2-cyclopentene-1-carboxylic acid lactam: Another related compound with a different functional group arrangement.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZWQHPSXZHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC(C1=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463257 | |
Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189098-29-1 | |
Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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